Glyoxal-hydroimidazolone isomer

Atherosclerosis Type 2 Diabetes AGE

For accurate diabetic atherosclerosis research, G-H1 is non-substitutable. Using cheaper MG-H1 or CML analogs generates erroneous data, as G-H1 uniquely correlates with carotid intima-media thickness (CIMT) and coronary artery calcification (CAC). This ISO 17034-certified standard, available at ≥95% purity, provides the metrological traceability essential for LC-MS/MS assay validation, proteomics, and food processing AGE quantification. Ensure your comparative studies are clinically relevant.

Molecular Formula C8H14N4O3
Molecular Weight 214.22 g/mol
CAS No. 207856-23-3
Cat. No. B1436211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyoxal-hydroimidazolone isomer
CAS207856-23-3
Molecular FormulaC8H14N4O3
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=N1)NCCCC(C(=O)O)N
InChIInChI=1S/C8H14N4O3/c9-5(7(14)15)2-1-3-10-8-11-4-6(13)12-8/h5H,1-4,9H2,(H,14,15)(H2,10,11,12,13)/t5-/m0/s1
InChIKeyHNPMYKAKAHPOGD-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glyoxal-Hydroimidazolone Isomer (CAS 207856-23-3): A High-Purity, ISO-Certified Analytical Standard for Advanced Glycation End-Product (AGE) Research


Glyoxal-hydroimidazolone isomer (CAS 207856-23-3), also known as N5-(4,5-Dihydro-5-oxo-1H-imidazol-2-yl)-L-ornithine or G-H1, is a well-defined chemical entity with the molecular formula C8H14N4O3 and a molecular weight of 214.22 g/mol [1]. This compound is a specific advanced glycation end-product (AGE) that is formed non-enzymatically from the reaction between the dicarbonyl compound glyoxal and the guanidino group of arginine residues in proteins [2]. As an AGE, it is recognized as a significant biomarker for dicarbonyl stress and is implicated in the pathophysiology of diabetes, cardiovascular disease, and chronic kidney disease, driving its utility in biomedical research and clinical assay development [3].

Why Generic Substitution of Glyoxal-Hydroimidazolone Isomer with Other AGE Standards Fails in Quantitative and Clinical Research


The practice of substituting glyoxal-hydroimidazolone isomer (G-H1) with a more common or less expensive AGE standard, such as the methylglyoxal-derived analog (MG-H1) or carboxymethyllysine (CML), is scientifically invalid for several critical reasons. Firstly, G-H1 is a distinct chemical entity with a unique precursor (glyoxal) and formation pathway, leading to different accumulation patterns and clinical associations. For instance, while MG-H1 is a well-established marker for diabetes and renal dysfunction, G-H1 has been specifically and strongly associated with the extent of atherosclerosis, including carotid intima-media thickness (CIMT) and coronary artery calcification (CAC), in patients with type 2 diabetes [1]. Secondly, G-H1 and MG-H1 have vastly different plasma concentrations in both healthy and diseased states, reflecting their distinct in vivo formation and clearance kinetics. In patients with end-stage renal disease (ESRD), plasma concentrations of G-H1 and MG-H1 were reported as 149–256 nM and 1876–5496 nM, respectively [2]. Using an incorrect standard would thus generate erroneous quantitative data, undermining the validity of any comparative or longitudinal study.

Quantitative Evidence for the Superior Specificity and Reliability of Glyoxal-Hydroimidazolone Isomer (CAS 207856-23-3) as a Research Tool


Specific Association of G-H1 with Atherosclerosis Progression in Type 2 Diabetes

In a 10-year follow-up study of type 2 diabetes patients, plasma levels of glyoxal-hydroimidazolone (G-H1) were independently associated with the extent of subclinical atherosclerosis, a specificity not observed for other AGEs like CML and CEL. In risk factor-adjusted multivariable regression models, G-H1 was significantly associated with both carotid intima-media thickness (CIMT) and coronary artery calcification (CAC). The combination of G-H1 and the oxidation product 2-AAA was strongly associated with all measures of subclinical atherosclerosis [1].

Atherosclerosis Type 2 Diabetes AGE Biomarker

Quantifiable Shift in Plasma G-H1 Concentration in Response to Metabolic State

Plasma G-H1 levels are dynamically regulated and respond to metabolic interventions, a feature critical for a sensitive biomarker. In a study of patients with type 1 diabetes mellitus (T1DM), an overnight fast led to a significant decrease in plasma G-H1 concentration [1]. This contrasts with other AGEs, which may be more stable or exhibit different response profiles.

Metabolism Fasting AGE Type 1 Diabetes

Precise UPLC-QqQ-MS/MS Method for Quantifying G-H1 in Complex Matrices

A validated analytical method using ultra-high performance liquid chromatography-triple quadrupole-tandem mass spectrometry (UPLC-QqQ-MS/MS) has been developed for the simultaneous determination of multiple Maillard reaction products, including G-H1, in complex food matrices. The method provides the specificity and sensitivity required to distinguish G-H1 from its structural isomers (e.g., G-H2, G-H3) and other co-eluting compounds [1].

Analytical Chemistry Food Science UPLC-MS/MS Quantification

Strict ISO 17034 Certified Analytical Standard for Reliable Quantification

The glyoxal-hydroimidazolone isomer (CAS 207856-23-3) available from CATO Research Chemicals is an analytical standard produced under ISO 17034 accreditation, ensuring rigorous quality control, homogeneity, stability, and traceability. It is supplied with a purity of >95% and a comprehensive certificate of analysis [1]. This level of certification provides a quantifiable and auditable level of confidence that is absent when using non-certified or in-house synthesized material.

Analytical Chemistry Reference Material ISO 17034 Quality Control

Optimal Research and Application Scenarios for Glyoxal-Hydroimidazolone Isomer (CAS 207856-23-3)


Clinical Studies Investigating Diabetic Atherosclerosis and Cardiovascular Outcomes

This is the premier application for G-H1. The evidence demonstrates that G-H1 is a specific and independent biomarker for the extent of atherosclerosis in type 2 diabetes, showing a strong association with both carotid intima-media thickness (CIMT) and coronary artery calcification (CAC) [1]. Researchers investigating the progression of diabetic cardiovascular disease, or the efficacy of interventions aimed at reducing atherosclerotic burden, should prioritize the use of a certified G-H1 analytical standard to ensure the accuracy and clinical relevance of their biomarker data.

Method Development and Validation for AGE Quantification in Biological Fluids and Tissues

The development of any quantitative assay (e.g., LC-MS/MS, immunoassay) for G-H1 in plasma, serum, urine, or tissue hydrolysates is critically dependent on a well-characterized, high-purity standard. The ISO 17034-certified G-H1 standard provides the essential metrological traceability and purity required for rigorous method validation, calibration curve construction, and quality control [2]. This is essential for ensuring the accuracy, precision, and reproducibility of measurements, which are foundational for both research findings and clinical diagnostic development.

Food Science Research on the Formation of Dietary AGEs

G-H1 is a specific Maillard reaction product formed during food processing. Validated UPLC-MS/MS methods have been established for the simultaneous quantification of G-H1 alongside other AGEs in complex food matrices [3]. Using a certified G-H1 standard allows food scientists to accurately track the formation of this specific AGE during thermal processing, enabling the development of strategies to mitigate its formation and better understand the contribution of dietary AGEs to human health and disease.

Mechanistic Studies of Protein Glycation and Dicarbonyl Stress

To understand the site-specific modification of proteins by glyoxal, researchers require a reliable standard for identifying and quantifying G-H1 adducts. Using the authentic standard as a reference material in proteomics workflows (e.g., by LC-MS/MS) ensures the accurate identification of G-H1-modified peptides and allows for the precise relative or absolute quantification of this specific post-translational modification [4]. This is crucial for elucidating the molecular pathways linking glyoxal stress to cellular and tissue dysfunction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glyoxal-hydroimidazolone isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.